Azaperone Azaperone Azaperone is an N-arylpiperazine that is 2-(piperazin-1-yl)pyridine in which the amino hydrogen is replaced by a 3-(4-fluobenzoyl)propyl group. Used mainly as a tranquiliser for pigs and elephants. It has a role as an antipsychotic agent and a dopaminergic antagonist. It is a N-arylpiperazine, a N-alkylpiperazine, an aminopyridine, a tertiary amino compound, a member of monofluorobenzenes and an aromatic ketone.
Azaperone is a pyridinylpiperazine and butyrophenone agent that is capable of eliciting neuroleptic sedative and antiemetic effects. It is subsequently employed predominantly as a veterinary tranquilizer and mainly for pigs and elephants. At the same time, the agent generally does not see equine use as particular adverse reactions may happen. More rarely it may be used in humans as an antipsychotic drug, but this is uncommon.
A butyrophenone used in the treatment of PSYCHOSES.
Brand Name: Vulcanchem
CAS No.: 1649-18-9
VCID: VC0520003
InChI: InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2
SMILES: C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Molecular Formula: C19H22FN3O
Molecular Weight: 327.4 g/mol

Azaperone

CAS No.: 1649-18-9

Cat. No.: VC0520003

Molecular Formula: C19H22FN3O

Molecular Weight: 327.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azaperone - 1649-18-9

Specification

CAS No. 1649-18-9
Molecular Formula C19H22FN3O
Molecular Weight 327.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one
Standard InChI InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2
Standard InChI Key XTKDAFGWCDAMPY-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Canonical SMILES C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Appearance Solid powder
Melting Point 74.0 °C

Introduction

Chemical and Structural Characteristics

Azaperone (chemical name: 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one) belongs to the butyrophenone class of compounds, characterized by a phenylpiperazine moiety linked to a fluorophenyl ketone group . The molecule’s planar structure facilitates cross-blood-brain barrier penetration, while its affinity for dopamine D₂ receptors underpins its neuroleptic properties . Comparative analyses with related butyrophenones like haloperidol reveal that azaperone’s substituted pyridine ring enhances selectivity for peripheral α-adrenergic receptors over central dopamine pathways, explaining its reduced extrapyramidal side effects at therapeutic doses .

Pharmacological Mechanisms

Receptor Interactions and Signaling Pathways

Azaperone’s primary mechanism involves competitive antagonism at dopamine D₂ receptors (Ki = 12 nM), with secondary activity at α₁-adrenergic (Ki = 8 nM) and histamine H₁ receptors (Ki = 45 nM) . This multi-receptor profile produces a unique combination of effects:

  • Dopaminergic blockade: Suppresses mesolimbic pathway activity, reducing aggression and inducing catalepsy at higher doses .

  • α-Adrenergic inhibition: Causes peripheral vasodilation and mild hypotension, counteracting stress-induced cardiovascular strain .

  • Histamine antagonism: Contributes to sedative effects while minimizing allergic responses .

Dose-response studies in swine demonstrate that 0.4 mg/kg preferentially blocks α-receptors, producing sedation without motor impairment, while doses >2 mg/kg induce significant dopamine receptor occupancy linked to anti-aggressive effects .

Neuroendocrine Effects

Chronic administration studies in rats reveal azaperone’s prolactin-elevating effects via hypothalamic dopamine receptor blockade. At 1 mg/kg/day, serum prolactin levels increase 3-fold within 72 hours, stimulating mammary gland development and prolonging diestrus phases . These effects are transient in pigs, with normalization occurring within 48 hours post-treatment .

Clinical Applications in Swine Medicine

Indications and Dosing Protocols

The European Medicines Agency approves azaperone for the following porcine applications :

IndicationDose (mg/kg)Onset (min)Duration (hr)
Aggression control2.015–304–6
Transport stress prevention0.4–1.020–452–4
Pre-anesthetic sedation1.0–2.010–203–5

Notably, boars require dose limitation (≤1 mg/kg) to prevent penile prolapse, a reversible adverse effect linked to smooth muscle relaxation .

Administration Techniques

Intramuscular injection behind the ear remains the standard route, achieving peak plasma concentrations (Cₘₐₓ) of 156.5 ng/ml within 30 minutes . Recent trials with intranasal delivery (2 mg/kg) show comparable efficacy, with Cₘₐₓ = 128.4 ng/ml at Tₘₐₓ = 60 min, though onset is delayed to 45–60 minutes .

Pharmacokinetic Profile

Absorption and Distribution

After intramuscular administration in pigs, azaperone exhibits rapid absorption (Tₘₐₓ = 0.5 hr) and wide distribution (Vd = 8.7 L/kg). Tissue concentrations follow the order: kidney > liver > lung > fat, with minimal brain penetration (brain:plasma ratio = 0.2) . Protein binding is moderate (68%), allowing significant free fraction for receptor interaction .

Metabolism and Excretion

Hepatic reduction of the ketone group produces azaperol, the active metabolite (30% potency of parent compound), followed by pyridine hydroxylation and glucuronidation . Excretion is primarily renal (62–89%), with fecal elimination <13% . The elimination half-life (t₁/₂β) ranges from 2.5–4.1 hours, supporting once-daily dosing .

TissueResidue (μg/kg) at Day 3MRL (μg/kg)
Muscle<25100
Liver4150
Kidney67100

Azaperone residues are undetectable in edible tissues by Day 5 post-treatment, with injection site residues requiring 7 days to fall below 25 μg/kg .

Recent Advances and Comparative Studies

Alternative Administration Routes

A 2023 randomized trial compared intramuscular (IM) and intranasal (IN) azaperone in piglets :

ParameterIM (2 mg/kg)IN (2 mg/kg)
Tₘₐₓ (min)3060
Cₘₐₓ (ng/ml)156.5 ± 61.5128.4 ± 52.5
Sedation Onset15 min45 min
Duration45 min90 min

While IN administration prolongs sedation, its delayed onset limits use in acute aggression cases .

Combination Therapies

Emerging protocols pair azaperone (1 mg/kg) with ketamine (5 mg/kg) for porcine cesarean sections, reducing ketamine requirements by 40% while maintaining adequate analgesia (p < 0.01) .

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